2-Anthracenesulfonic acid, 1-amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and chloroacetyl groups
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and reduction steps to introduce the amino group. The chloroacetyl groups are then added through a series of acylation reactions. The final step involves the formation of the monosodium salt.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene backbone can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chloroacetyl groups can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the amino and chloroacetyl groups can form covalent bonds with target molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other anthracenesulfonic acid derivatives, such as:
- 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt .
- 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]- . These compounds share the anthracene backbone and sulfonic acid group but differ in the substituents attached to the anthracene ring. The unique combination of substituents in 2-Anthracenesulfonic acid, 1-amino-4-((3,5-bis(((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt gives it distinct chemical and biological properties.
Properties
CAS No. |
80010-51-1 |
---|---|
Molecular Formula |
C29H27Cl2N4NaO7S |
Molecular Weight |
669.5 g/mol |
IUPAC Name |
sodium;1-amino-4-[3,5-bis[[(2-chloroacetyl)amino]methyl]-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H28Cl2N4O7S.Na/c1-13-18(11-33-22(36)9-30)14(2)27(15(3)19(13)12-34-23(37)10-31)35-20-8-21(43(40,41)42)26(32)25-24(20)28(38)16-6-4-5-7-17(16)29(25)39;/h4-8,35H,9-12,32H2,1-3H3,(H,33,36)(H,34,37)(H,40,41,42);/q;+1/p-1 |
InChI Key |
HVDUMYBPGXAPLG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1CNC(=O)CCl)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)CNC(=O)CCl.[Na+] |
Origin of Product |
United States |
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